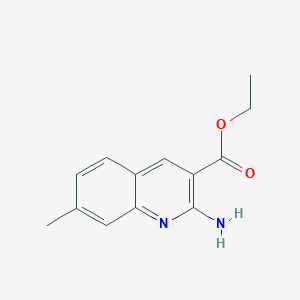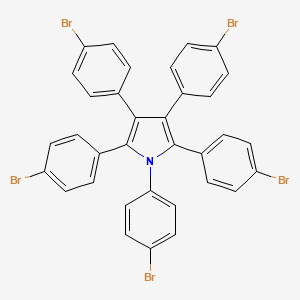
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is a complex organic compound characterized by the presence of five bromophenyl groups attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole typically involves the reaction of pyrrole with bromobenzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyrrole is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation and reduction reactions can produce pyrrole oxides or dihydropyrroles, respectively.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole involves its interaction with molecular targets and pathways within a system. The bromophenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s behavior and reactivity. Additionally, the pyrrole ring can act as a site for electron donation or acceptance, affecting the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
- 1,2,3,4,5-Pentakis(4-chlorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-fluorophenyl)-1h-pyrrole
- 1,2,3,4,5-Pentakis(4-methylphenyl)-1h-pyrrole
Comparison: 1,2,3,4,5-Pentakis(4-bromophenyl)-1h-pyrrole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications. Additionally, the size and electronegativity of bromine atoms can affect the compound’s overall stability and solubility.
Propiedades
Fórmula molecular |
C34H20Br5N |
|---|---|
Peso molecular |
842.0 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentakis(4-bromophenyl)pyrrole |
InChI |
InChI=1S/C34H20Br5N/c35-25-9-1-21(2-10-25)31-32(22-3-11-26(36)12-4-22)34(24-7-15-28(38)16-8-24)40(30-19-17-29(39)18-20-30)33(31)23-5-13-27(37)14-6-23/h1-20H |
Clave InChI |
UNRAGFJZADIWNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


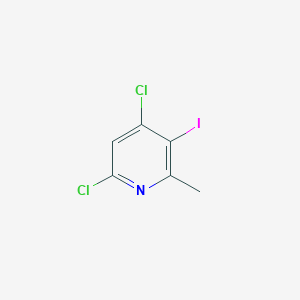
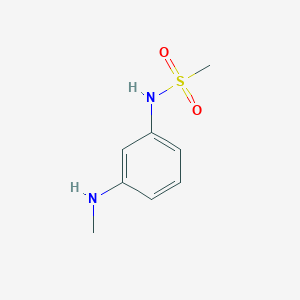
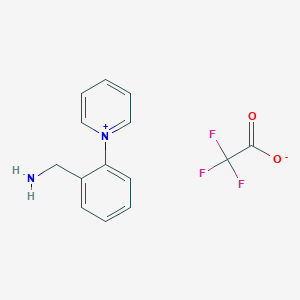
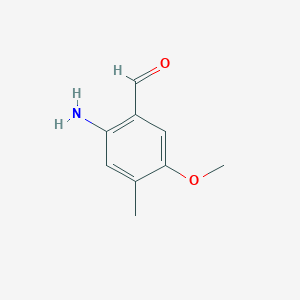


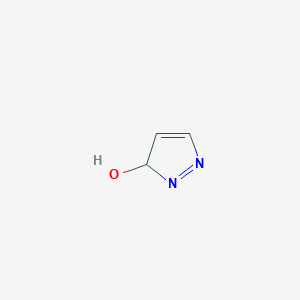
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
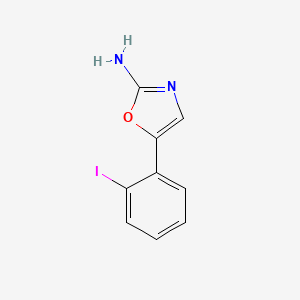
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
